[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol
Description
The compound [(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol is a piperidine derivative featuring a stereospecific (2R,6R) configuration. Its structure includes:
- A piperidine ring with 1-benzyl and 2-propenyl substituents.
This compound is of interest due to its structural similarity to bioactive piperidine derivatives, such as (2R,6R)-hydroxynorketamine (HNK), a ketamine metabolite with antidepressant and antinociceptive properties . However, the benzyl and propenyl groups in the target compound may confer distinct pharmacological and metabolic profiles compared to HNK.
Properties
CAS No. |
820967-79-1 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
[(2R,6R)-1-benzyl-6-(hydroxymethyl)-6-prop-2-enylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C17H25NO2/c1-2-10-17(14-20)11-6-9-16(13-19)18(17)12-15-7-4-3-5-8-15/h2-5,7-8,16,19-20H,1,6,9-14H2/t16-,17+/m1/s1 |
InChI Key |
MGGAMGWHAKFOGK-SJORKVTESA-N |
Isomeric SMILES |
C=CC[C@]1(CCC[C@@H](N1CC2=CC=CC=C2)CO)CO |
Canonical SMILES |
C=CCC1(CCCC(N1CC2=CC=CC=C2)CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol typically involves multiple steps. One common method includes the alkylation of a piperidine derivative with a benzyl halide, followed by the introduction of the prop-2-en-1-yl group through a suitable alkylation reaction. The final step involves the reduction of the intermediate compound to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the double bond in the prop-2-en-1-yl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Drug Development
Piperidine derivatives are crucial in the pharmaceutical industry due to their ability to serve as scaffolds for the development of new drugs. [(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol has been investigated for its potential as a lead compound in the synthesis of novel therapeutic agents targeting neurological disorders and cancer.
Case Study: Neurological Disorders
Research has indicated that piperidine derivatives can act as antagonists at muscarinic receptors, which are implicated in various neurological conditions. For instance, compounds similar to [(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol have been shown to exhibit significant activity against muscarinic receptor subtypes, suggesting their utility in treating diseases such as Alzheimer’s and schizophrenia .
Antiviral Activity
Recent studies have explored the antiviral properties of piperidine derivatives against viruses like Ebola. Compounds designed with a piperidine core have demonstrated promising results in inhibiting viral entry and replication. This suggests that [(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol could be a candidate for further exploration in antiviral drug design .
Anticancer Research
The anticancer potential of piperidine derivatives is well-documented. Studies focusing on derivatives similar to [(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol have shown efficacy against various cancer cell lines. For example, derivatives have been synthesized and tested against lung (A549), colon (HCT116), and breast (MCF7) cancer cell lines using MTT assays to assess cell viability .
Summary of Findings
The following table summarizes key findings related to the applications of [(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol:
Mechanism of Action
The mechanism of action of [(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with (2R,6R)-Hydroxynorketamine (HNK)
Structural Differences :
- HNK contains hydroxyl groups at positions 2 and 6, whereas the target compound has methanol groups.
- HNK lacks the benzyl and propenyl substituents present in the target compound.
Pharmacological Implications :
- HNK exhibits delayed antinociception (24 hours post-administration) via AMPA receptor activation, without ketamine-like side effects (e.g., dystaxia) .
- However, the dimethanol groups could improve solubility, balancing bioavailability .
| Property | Target Compound | (2R,6R)-HNK |
|---|---|---|
| Substituents | Benzyl, propenyl, dimethanol | Hydroxyl groups |
| Metabolism | Likely CYP450-mediated (benzyl) | Hepatic CYP2A6/CYP2B6 metabolism |
| Solubility | Moderate (dimethanol) | High (hydroxyl groups) |
| Reported Bioactivity | Not yet characterized | Antinociception, antidepressant |
Comparison with 2,2′-[(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol
Structural Differences :
Functional Implications :
Crystallography and Conformational Analysis
- Piperidine derivatives like 2,2′-[(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol were resolved using SHELXL , a program widely employed for small-molecule refinement .
- The target compound’s dimethanol groups may form intramolecular hydrogen bonds, influencing crystal packing and stability, as seen in related structures .
Key Research Findings and Gaps
- Pharmacological Potential: The target compound’s structural features suggest possible interactions with glutamatergic (AMPA) or opioid receptors, akin to HNK . However, in vivo studies are needed to confirm bioactivity.
- Metabolic Stability : The benzyl group may render the compound susceptible to CYP2B6/CYP2A6 oxidation , similar to ketamine’s metabolism . Comparative studies with HNK are warranted.
- Safety Profile : Unlike ketamine, HNK lacks dystaxia even at high doses . The target compound’s safety may depend on substituent effects, necessitating toxicity assays.
Biological Activity
The compound [(2R,6R)-1-benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 255.39 g/mol. Its structure features a piperidine ring substituted with a benzyl group and an allyl moiety, which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds similar to [(2R,6R)-1-benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol exhibit diverse mechanisms of action:
- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral entry into host cells. For instance, compounds designed based on piperidine scaffolds have been reported to block the entry of the Ebola virus by interfering with the Niemann-Pick C1 (NPC1) protein, crucial for viral fusion and entry .
- Neuropharmacological Effects : Piperidine derivatives often interact with neurotransmitter receptors. Studies have suggested that they may act as antagonists or agonists at various receptor sites, including dopamine and muscarinic receptors. This interaction can influence neurological conditions such as schizophrenia and Parkinson's disease .
- Cytotoxicity Against Cancer Cells : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents. The mechanism often involves induction of apoptosis or disruption of cellular signaling pathways .
Research Findings and Case Studies
A variety of studies have explored the biological activity of compounds related to [(2R,6R)-1-benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol:
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
In a study evaluating piperidine-based compounds for antiviral properties, two derivatives were highlighted for their potent activity against the Ebola virus with EC50 values lower than that of the reference drug Toremifene. The study indicated that these compounds could effectively block viral entry by altering cholesterol distribution in cells, thus impacting NPC1 function .
Case Study: Neuropharmacological Applications
Another investigation focused on the neuropharmacological effects of benzylpiperidine derivatives. The findings revealed that certain compounds could significantly modulate dopamine receptor activity, suggesting their potential use in treating disorders like schizophrenia and depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
